6-Cyanoquinoline-3-carboxylic acid
Description
6-Cyanoquinoline-3-carboxylic acid is a quinoline derivative featuring a cyano (-CN) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position of the heterocyclic ring. The cyano group imparts electron-withdrawing properties, influencing the compound’s acidity, solubility, and reactivity, making it valuable in pharmaceutical and agrochemical intermediates.
Properties
Molecular Formula |
C11H6N2O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
6-cyanoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H6N2O2/c12-5-7-1-2-10-8(3-7)4-9(6-13-10)11(14)15/h1-4,6H,(H,14,15) |
InChI Key |
RRCMNDMPZHNMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C#N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 6- and 3-positions, as well as in the core ring system:
*Direct data for this compound inferred from structural analogs.
Physicochemical Properties
- Acidity: The cyano group in this compound lowers the pKa of the -COOH group compared to chloro or hydroxy derivatives, enhancing its acidity and reactivity in nucleophilic reactions.
- Solubility: Hydroxy derivatives (e.g., 6-Hydroxyquinoline-3-carboxylic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas cyano and chloro analogs are more lipophilic .
- Thermal Stability: 6-Chloroquinoline-3-carboxylic acid has a melting point of 228°C, while esterified derivatives (e.g., ethyl esters) generally have lower melting points due to reduced crystallinity .
Key Research Findings
- Synthetic Flexibility: The BOC-protection strategy used for hydrazinopyridine derivatives could be adapted for this compound synthesis, enabling scalable production.
- Structure-Activity Relationships (SAR): Substituent position and electronic effects critically influence biological activity. For instance, shifting the chloro group from quinoline to isoquinoline alters target selectivity .
- Prodrug Potential: Ester derivatives (e.g., ethyl 6-chloroquinoline-3-carboxylate) show improved membrane permeability, a trait exploitable in drug design .
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